![molecular formula C12H8N2O3 B1474363 methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate CAS No. 1189567-17-6](/img/structure/B1474363.png)
methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate
Overview
Description
“Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate” is a chemical compound with the molecular formula C12H8N2O3 . It has a molecular weight of 228.2 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, indole derivatives are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 447.0±33.0 °C and a predicted density of 1.46±0.1 g/cm3 . Its pKa is predicted to be -2.12±0.20 .
Scientific Research Applications
Chemical Synthesis and Modification
The compound methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate and its derivatives have been a subject of interest in various chemical synthesis studies. For instance, research demonstrates the alkylation of related compounds, leading to the creation of N-substituted and O-substituted products. These compounds, upon further treatment with acids and bases, can convert into other chemical structures like 1-alkoxycarbonylmethyl-2,3-dihydro-1H-indoles, showcasing the versatility of these compounds in synthetic chemistry (Shachkus & Degutis, 1988).
Potential Anticancer Properties
There is also research indicating the potential application of these compounds in medical science, specifically in cancer treatment. A study highlights the synthesis of certain derivatives like 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids, which showed significant antimitotic activity at micromolar concentrations, suggesting possible use in anticancer therapies (Kryshchyshyn-Dylevych et al., 2020).
Molecular Structure Analysis
In the realm of molecular structure analysis, studies have been conducted to elucidate the structures of related compounds. For instance, an X-ray analysis was performed on anhydro-2-benzyl-1-mercapto-3-methyl-9-oxo-(9H)-imidazo[1,5-a]indolium hydroxide, revealing insights into the mesoionic imidazolium ring system and other molecular characteristics (Tominaga et al., 1973).
Mechanism of Action
Target of Action
Methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound may interact with its targets to induce a variety of biochemical changes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , this compound may induce a variety of molecular and cellular changes.
properties
IUPAC Name |
methyl 4-oxoimidazo[1,5-a]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)9-10-11(15)7-4-2-3-5-8(7)14(10)6-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRUFXJYEDDSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)C3=CC=CC=C3N2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



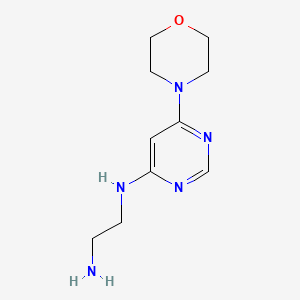
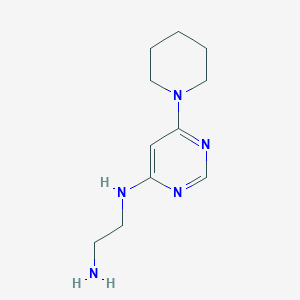
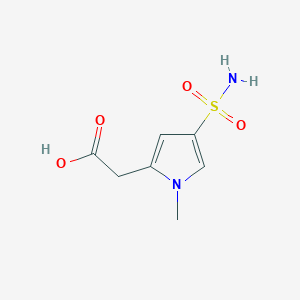
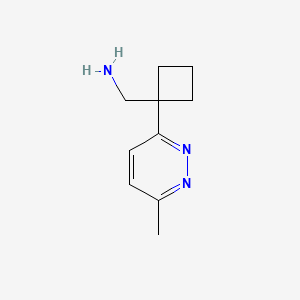
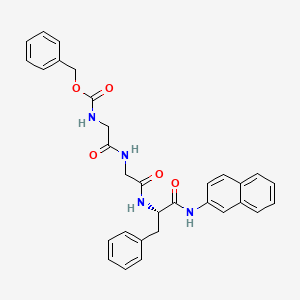

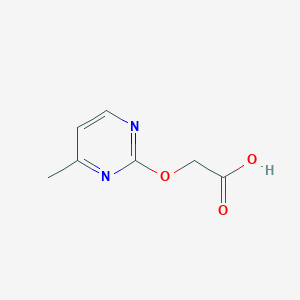
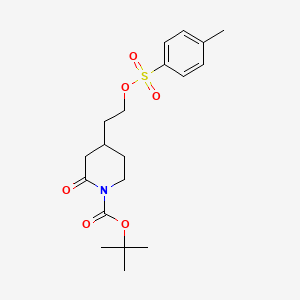


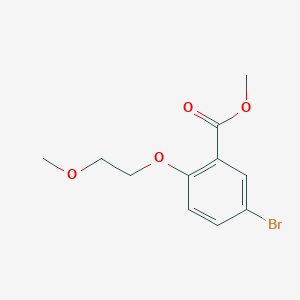
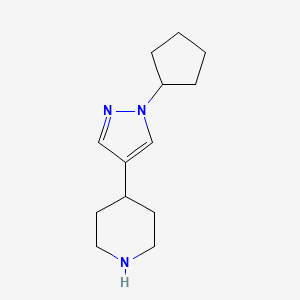
![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)
